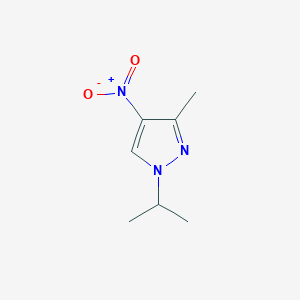

1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Beschreibung

BenchChem offers high-quality 1-isopropyl-3-methyl-4-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-3-methyl-4-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-methyl-4-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)9-4-7(10(11)12)6(3)8-9/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAWRQUADBGXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is primarily approached as a two-step process: the initial formation of the pyrazole core via the Knorr pyrazole synthesis, followed by electrophilic nitration at the C4 position of the pyrazole ring. This document details the experimental protocols, presents quantitative data from analogous reactions, and includes visualizations of the synthetic workflows.

Synthetic Strategy Overview

The synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole is most logically achieved through a sequential reaction pathway. The first step involves the construction of the 1-isopropyl-3-methyl-1H-pyrazole backbone. This is typically accomplished through the condensation of a β-diketone with isopropylhydrazine. The subsequent step is the regioselective nitration of the pyrazole ring at the 4-position, which is the most electronically favorable position for electrophilic attack.

Caption: General two-step synthesis pathway for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

Experimental Protocols

Step 1: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole

The Knorr pyrazole synthesis is a well-established method for the formation of pyrazole rings from β-dicarbonyl compounds and hydrazines.[1][2] In this case, the reaction of acetylacetone with isopropylhydrazine would lead to the formation of 1-isopropyl-3,5-dimethyl-1H-pyrazole. To obtain the target 1-isopropyl-3-methyl-1H-pyrazole, an unsymmetrical β-diketone such as 1-acetyl-2-propanone would be required, which can lead to a mixture of regioisomers. For the purpose of a clear protocol, the synthesis of the more readily accessible 1-isopropyl-3,5-dimethyl-1H-pyrazole is described below, as a closely related analogue.

Reaction:

Caption: Knorr pyrazole synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole.

Materials:

-

Acetylacetone

-

Isopropylhydrazine

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (1.0 eq) in ethanol.

-

Add isopropylhydrazine (1.0-1.2 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Note that reactions involving sterically hindered hydrazines like isopropylhydrazine may require longer reaction times.

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Analogous Reactions):

| Reactants | Product | Yield (%) | Reference |

| 1,3-Diketones and Hydrazines (general) | Substituted Pyrazoles | Good to Excellent | Heller & Natarajan, 2006 |

| Diarylhydrazones and Vicinal Diols (Iron-catalyzed) | 1,3- and 1,3,5-substituted Pyrazoles | Good | Panda & Jena, 2012 |

Step 2: Nitration of 1-Isopropyl-3-methyl-1H-pyrazole

The nitration of the pyrazole ring is an electrophilic aromatic substitution reaction that predominantly occurs at the 4-position. Two common methods are presented below.

Method A: Nitration with Nitric Acid and Sulfuric Acid

This is the traditional and widely used method for the nitration of many aromatic compounds.

Reaction:

Caption: Nitration of 1-isopropyl-3-methyl-1H-pyrazole using a mixed acid method.

Materials:

-

1-Isopropyl-3-methyl-1H-pyrazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate solution (saturated)

Procedure:

-

In a flask cooled in an ice-salt bath (0-10 °C), add concentrated sulfuric acid.

-

Slowly add 1-isopropyl-3-methyl-1H-pyrazole (1.0 eq) to the sulfuric acid with stirring, ensuring the temperature remains low.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.0-1.1 eq) to a separate portion of concentrated sulfuric acid, pre-cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction by TLC.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

The product may precipitate out of the solution and can be collected by filtration. If the product is an oil, it can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The crude product can be purified by recrystallization or column chromatography.

Method B: Nitration with Nitric Acid in Trifluoroacetic Anhydride

This method, reported by Katritzky et al., offers a milder alternative to the strong acid conditions of the mixed acid method.

Reaction:

Caption: Milder nitration using nitric acid and trifluoroacetic anhydride.

Materials:

-

1-Isopropyl-3-methyl-1H-pyrazole

-

Trifluoroacetic Anhydride (TFAA)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (or other inert solvent)

-

Ice

-

Sodium Bicarbonate solution (saturated)

Procedure:

-

Dissolve 1-isopropyl-3-methyl-1H-pyrazole (1.0 eq) in dichloromethane in a flask cooled to 0 °C.

-

In a separate flask, prepare the nitrating agent by adding concentrated nitric acid (1.1 eq) to trifluoroacetic anhydride (2.0 eq) at 0 °C.

-

Add the nitrating agent dropwise to the pyrazole solution at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto ice and water.

-

Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Quantitative Data (Analogous Reactions):

The following table summarizes yields for the nitration of similar pyrazole derivatives.

| Substrate | Nitrating Agent | Product | Yield (%) | Reference |

| N-Methylpyrazole | HNO₃ / (CF₃CO)₂O | 1-Methyl-3-nitropyrazole | 65 | Katritzky et al., 2005 |

| 3,5-Dimethylpyrazole | HNO₃ / (CF₃CO)₂O | 3,5-Dimethyl-4-nitropyrazole | 76 | Katritzky et al., 2005 |

| 3-Methyl-1-p-nitrophenyl-5-pyrazolone | HNO₃ / H₂SO₄ | Nitrated product | Not specified | Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones |

Conclusion

The synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole is a feasible process for researchers in the field of medicinal and materials chemistry. The two-step approach involving the Knorr pyrazole synthesis followed by electrophilic nitration provides a reliable route to this class of compounds. While a direct, optimized protocol for this specific molecule is not extensively reported, the general methods and data from analogous reactions presented in this guide offer a solid foundation for its successful synthesis in a laboratory setting. Careful control of reaction conditions, particularly temperature during the nitration step, is crucial for achieving good yields and purity. The choice of nitrating agent may depend on the desired reaction conditions, with the nitric acid/trifluoroacetic anhydride system offering a milder alternative to the traditional mixed acid method.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific experimental data for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. This guide synthesizes information on closely related analogues and established principles of pyrazole chemistry to provide a comprehensive technical overview. The experimental protocols and some data are presented as predictive models based on this information.

Introduction

Nitro-substituted pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of the nitro group and the versatile pyrazole core often imparts a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide focuses on the specific isomer, 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, providing a detailed examination of its predicted physicochemical properties, a proposed synthetic route, and an overview of the potential biological relevance of this class of molecules.

Physicochemical Properties

Table 1: Physicochemical Data of Related Pyrazole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |

| 1-isopropyl-3-methyl-4-nitro-1H-pyrazole (Target) | C₇H₁₁N₃O₂ | 169.18 | Not available | Not available | Not available |

| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C₈H₁₁N₃O₄ | 213.19 | 124-127 | 392.7 ± 42.0 | 2.16 ± 0.50[1] |

| 3-Methyl-4-nitro-1H-pyrazole | C₄H₅N₃O₂ | 127.10 | 129-139 | Not available | Not available |

| 1-Methyl-4-nitro-1H-pyrazole | C₄H₅N₃O₂ | 127.10 | Not available | Not available | Not available |

| 3-Methyl-5-nitro-1H-pyrazole | C₄H₅N₃O₂ | 127.10 | 112-115 | 335.7 ± 22.0 | 8.88 ± 0.10[2] |

Table 2: General Properties and Predicted Characteristics of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

| Property | Predicted Value / Characteristic |

| Appearance | Likely a yellow to orange solid, typical for nitroaromatic compounds.[1] |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like alcohols and ethers.[2] |

| Stability | Should be stable at room temperature but may be sensitive to high temperatures or strong oxidizing agents due to the nitro group.[2] |

Experimental Protocols

A specific, validated experimental protocol for the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole is not documented in readily accessible literature. However, a plausible and efficient synthetic route can be designed based on established methods for pyrazole synthesis, such as the Knorr pyrazole synthesis followed by nitration.

Proposed Synthesis of 1-isopropyl-3-methyl-1H-pyrazole (Precursor)

The synthesis of the pyrazole precursor can be achieved through the condensation of a β-diketone equivalent with isopropylhydrazine.

Materials:

-

Acetylacetone

-

Isopropylhydrazine hydrochloride

-

Sodium acetate

-

Ethanol

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

Dissolve isopropylhydrazine hydrochloride and sodium acetate in ethanol.

-

Stir the mixture at room temperature for 30 minutes.

-

Add acetylacetone dropwise to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 1-isopropyl-3-methyl-1H-pyrazole.

-

Purify the crude product by column chromatography on silica gel.

Nitration of 1-isopropyl-3-methyl-1H-pyrazole

The final product can be obtained by the nitration of the pyrazole precursor. The regioselectivity of nitration on the pyrazole ring is directed by the existing substituents.

Materials:

-

1-isopropyl-3-methyl-1H-pyrazole

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Sodium bicarbonate solution

-

Dichloromethane

Procedure:

-

In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid to prepare the nitrating mixture.

-

Dissolve the synthesized 1-isopropyl-3-methyl-1H-pyrazole in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath.

-

Slowly add the cold nitrating mixture to the pyrazole solution with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the reaction mixture at low temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

-

Purify the final product by recrystallization or column chromatography.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups, particularly the nitro group.

-

Melting Point Analysis: To determine the purity of the compound.

Mandatory Visualizations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

General Experimental Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of pyrazole derivatives.

Potential Biological Significance and Signaling Pathways

While no specific biological data exists for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, the pyrazole scaffold is a well-established pharmacophore. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, often through the modulation of key signaling pathways.[3][4][5] For instance, many pyrazole-containing compounds are known to inhibit protein kinases, which are crucial regulators of cell signaling.

Hypothetical Kinase Inhibition Pathway

The diagram below illustrates a generalized signaling pathway that is often targeted by small molecule inhibitors, including some pyrazole derivatives.

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrazole derivative.

Conclusion

1-isopropyl-3-methyl-4-nitro-1H-pyrazole is a compound for which specific experimental data is currently lacking in the public domain. However, based on the known chemistry and biological activity of related nitro-pyrazole compounds, it represents a molecule of potential interest for further investigation, particularly in the field of medicinal chemistry. The proposed synthetic route provides a viable starting point for its preparation and subsequent characterization. Future studies are warranted to elucidate its precise physicochemical properties and to explore its potential biological activities.

References

A Comprehensive Review of Substituted 4-Nitro-1H-Pyrazoles: Synthesis, Biological Activity, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[3][4] The introduction of a nitro group at the 4-position of the pyrazole ring significantly influences the molecule's electronic properties and biological activity, making substituted 4-nitro-1H-pyrazoles a topic of considerable interest in drug discovery and development.[5][6] This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of substituted 4-nitro-1H-pyrazoles, serving as a resource for professionals in the field.

Synthesis of Substituted 4-Nitro-1H-Pyrazoles

The synthesis of the 4-nitropyrazole core and its derivatives can be achieved through several methods, most commonly involving the direct nitration of a pyrazole ring or the chemical rearrangement of an N-nitropyrazole intermediate.

1.1. Direct Nitration: Direct nitration of the pyrazole ring is a common method to introduce the nitro group at the 4-position. This typically involves reacting the pyrazole substrate with a nitrating agent, such as a mixture of fuming nitric acid and fuming sulfuric acid.[7] The conditions, such as temperature and reaction time, must be carefully controlled to optimize the yield and prevent the formation of byproducts.[7][8] An optimized one-pot, two-step method involves first forming a pyrazole sulfate, followed by nitration, which has been shown to achieve yields as high as 85%.[7]

1.2. Rearrangement and Other Methods: Alternative synthetic routes include the rearrangement of N-nitropyrazole in concentrated sulfuric acid.[6][7] Other specialized methods may start from substituted pyrazoles, such as 4-iodopyrazole, which can be nitrated using fuming nitric acid in the presence of a solid catalyst like zeolite or silica.[6][7] The choice of synthetic strategy often depends on the desired substitution pattern on the final molecule.

Caption: General synthetic workflows for 4-nitro-1H-pyrazoles.

Experimental Protocol: One-Pot Synthesis of 4-Nitropyrazole

The following protocol is adapted from an optimized, high-yield procedure for the synthesis of 4-nitropyrazole.[7]

Materials:

-

Pyrazole (0.1 mol, 6.8 g)

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (98%)

-

Fuming Sulfuric Acid (20% SO₃)

-

Ice water

-

Ethyl ether/hexane for recrystallization

Procedure:

Step 1: Preparation of Pyrazole Sulfate

-

In a 100 mL four-necked flask equipped with a stirrer and thermometer, add concentrated sulfuric acid (11 mL, 0.21 mol).

-

Slowly add pyrazole (6.8 g, 0.1 mol) to the flask.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of pyrazole sulfate.

Step 2: Nitration

-

Prepare the nitrating agent (nitrosulfuric acid) separately by adding fuming nitric acid (6.3 mL, 0.15 mol) slowly to fuming sulfuric acid (19.3 mL, 0.30 mol) in a separate flask, maintaining the temperature between 0-10°C in an ice-water bath.

-

Cool the flask containing the pyrazole sulfate from Step 1 in an ice-water bath.

-

Slowly add the prepared nitrosulfuric acid (25 mL) dropwise to the pyrazole sulfate solution.

-

After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.

Step 3: Isolation and Purification

-

Pour the reaction mixture into 200 mL of ice water. A large amount of white solid should precipitate.

-

Filter the precipitate and wash it with ice water.

-

Dry the product under vacuum.

-

Recrystallize the crude product from an ethyl ether/hexane mixture to obtain pure 4-nitropyrazole. The reported yield for this method is 85%.[7]

Biological Activities of Substituted 4-Nitro-1H-Pyrazoles

The 4-nitro-1H-pyrazole scaffold is a versatile building block present in compounds investigated for a wide array of biological activities.[3][5] The nitro group, being a strong electron-withdrawing group, significantly modulates the physicochemical properties of the molecule, often enhancing its biological efficacy.

Caption: Major biological activities of 4-nitro-1H-pyrazole derivatives.

Anticancer Activity

Numerous substituted pyrazole derivatives have been evaluated for their anticancer potential.[9] The introduction of a nitrophenyl group is a common strategy. For example, a 1,3,4-trisubstituted pyrazole derivative containing a 4-nitrophenyl group showed significant cytotoxic potential against multiple cancer cell lines.[9]

| Compound Name/Structure | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| N-(1-{1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7 (Breast) | GI₅₀ | 3.79 | [9] |

| " | SF-268 (CNS) | GI₅₀ | 3.79 | [9] |

| " | NCI-H460 (Lung) | GI₅₀ | 3.79 | [9] |

| 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | Not Specified | Synthesis reported | - | [1] |

Antimicrobial and Antifungal Activity

Derivatives of 4-nitro-1H-pyrazoles have shown promise as novel antibacterial and antifungal agents.[3][5] The specific substitutions on the pyrazole ring play a crucial role in determining the spectrum and potency of antimicrobial activity. Studies on nitrofuran-containing tetrasubstituted pyrazoles, which may include a nitro group on the pyrazole ring itself, have demonstrated good antibacterial and antifungal activity.[10] A p-nitrophenyl moiety attached to a pyrazole scaffold has also been associated with high activity.[3]

| Compound Class | Target Organism | Activity Noted | Reference |

| 4-Nitro-1H-pyrazole-3-carbonitrile derivatives | Bacteria | Potential antibacterial properties | [5] |

| Nitrofuran-containing tetrasubstituted pyrazoles | E. coli, P. aeruginosa, S. aureus, C. albicans | Promising antibacterial and antifungal activity | [10] |

| Pyrazole-4-carbaldehyde derivatives with p-nitrophenyl moiety | Bacteria/Fungi | High activity reported | [3] |

Antiviral Activity

The pyrazole scaffold is also a key component in the development of antiviral agents, including those targeting HIV. A notable example is 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, which has been identified as a potent inhibitor of HIV replication.

| Compound Name | Target Virus | Activity Metric | Value (µM) | Reference |

| 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | HIV | EC₅₀ | 3.6 | [1] |

Other Biological Activities

Beyond the major areas listed above, substituted 4-nitropyrazoles have been explored for other therapeutic applications. These include roles as anti-inflammatory agents, where a p-nitrophenyl moiety was found to exert activity superior to the standard drug diclofenac sodium, and as neuroprotective agents.[3][11][12] The core structure also serves as a precursor for energetic materials, highlighting the diverse applications of this chemical class.[6][7]

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole

Disclaimer: Publicly available information and a specific CAS number for "1-isopropyl-3-methyl-4-nitro-1H-pyrazole" are limited. This guide will focus on the closely related and well-documented compound, 3-Methyl-4-nitro-1H-pyrazole (CAS Number: 5334-39-4) , to provide a comprehensive technical overview relevant to researchers in drug development and organic synthesis.

This document provides an in-depth analysis of 3-Methyl-4-nitro-1H-pyrazole, covering its chemical properties, synthesis protocols, and its role in the development of pharmacologically active molecules.

Compound Identification and Properties

3-Methyl-4-nitro-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl and a nitro group.

| Property | Value | Source |

| CAS Number | 5334-39-4 | [1] |

| Molecular Formula | C4H5N3O2 | [1][2] |

| Molecular Weight | 127.10 g/mol | [3] |

| IUPAC Name | 3-methyl-4-nitro-1H-pyrazole | [1] |

| Appearance | White to pale cream or yellow crystals/powder | [2] |

| Melting Point | 129.0-139.0 °C | [2] |

| Solubility | Slightly soluble in water | [4] |

| InChI Key | WTZYTQJELOHMMJ-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | CC1=C(C=NN1)--INVALID-LINK--[O-] | [2] |

Synthesis and Experimental Protocols

The synthesis of nitro-pyrazole derivatives is a significant area of research due to their utility as precursors for various biologically active compounds.

General Synthesis of 4-Nitro-Pyrazoles:

A common method for the synthesis of 4-nitro-pyrazoles involves the nitration of a corresponding pyrazole precursor. For instance, the synthesis of 3-methyl-1,4-dinitro-1H-pyrazole, a related compound, is achieved through the nitration of 3(5)-methyl-1H-pyrazole.[5] This dinitro compound can then serve as a synthon for other substituted 4-nitropyrazoles.[5]

Experimental Protocol for Nitration (General Procedure):

A general procedure for the nitration of pyrazoles often involves the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid, or ammonium nitrate with trifluoroacetic anhydride.[5][6]

-

Step 1: Dissolution The starting pyrazole material (e.g., 3-methylpyrazole) is dissolved in a suitable solvent, such as trifluoroacetic acid.

-

Step 2: Cooling The solution is cooled to a low temperature (e.g., -18 °C) in an ice-salt bath to control the exothermic reaction.

-

Step 3: Addition of Nitrating Agent The nitrating agent (e.g., ammonium nitrate and trifluoroacetic anhydride) is added dropwise to the cooled solution while stirring vigorously.[5] The temperature is carefully maintained during this addition.

-

Step 4: Reaction The reaction mixture is stirred at a low temperature for a specified period, after which it is allowed to warm to room temperature.

-

Step 5: Quenching and Extraction The reaction is quenched by pouring it into ice water and neutralized with a base like sodium bicarbonate. The product is then extracted using an organic solvent (e.g., dichloromethane).

-

Step 6: Purification The extracted product is dried and purified, often by column chromatography, to yield the desired nitro-pyrazole.[5]

Spectroscopic analysis, including 1H NMR, is used to confirm the structure of the synthesized compound.[3][7]

Caption: A generalized workflow for the synthesis of 3-Methyl-4-nitro-1H-pyrazole.

Biological Activities and Applications in Drug Development

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[8][9][10] The nitro-substitution on the pyrazole ring, as seen in 3-methyl-4-nitro-1H-pyrazole, often serves as a key synthetic handle for further functionalization.

Role as a Precursor in LRRK2 Inhibitor Synthesis:

3-Methyl-4-nitropyrazole is a reactant used in the preparation of aminopyrazole derivatives which are potent, selective, and brain-penetrant small molecule inhibitors of Leucine-rich repeat kinase 2 (LRRK2).[2] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making LRRK2 an important therapeutic target. The nitro group in 3-methyl-4-nitro-1H-pyrazole can be reduced to an amino group, which is then further elaborated to create complex molecules that can act as LRRK2 inhibitors.

Caption: Logical pathway from 3-Methyl-4-nitro-1H-pyrazole to LRRK2 inhibitors.

Conclusion

3-Methyl-4-nitro-1H-pyrazole is a valuable building block in organic and medicinal chemistry. Its synthesis is well-established, and its chemical properties, particularly the reactive nitro group, make it an important precursor for the development of a variety of heterocyclic compounds. Its application in the synthesis of LRRK2 inhibitors highlights its significance in the ongoing research for treatments of neurodegenerative diseases like Parkinson's. This technical guide provides a foundational understanding for researchers working with this and related pyrazole derivatives.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 3-Methyl-4-nitro-1H-pyrazole, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 3-Methyl-4-nitro-1H-pyrazole, 97% | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. academicstrive.com [academicstrive.com]

- 9. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the identification, characterization, and quality control of this molecule in research and development settings. The experimental protocols for obtaining this data are also described.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. This data is essential for confirming the molecular structure and purity of the compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | Singlet | 1H | H-5 (pyrazole ring) |

| ~4.5-5.0 | Septet | 1H | CH (isopropyl) |

| ~2.5 | Singlet | 3H | CH₃ (at C-3) |

| ~1.5 | Doublet | 6H | CH₃ (isopropyl) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-3 (pyrazole ring) |

| ~140 | C-5 (pyrazole ring) |

| ~135 | C-4 (pyrazole ring, attached to NO₂) |

| ~50 | CH (isopropyl) |

| ~22 | CH₃ (isopropyl) |

| ~14 | CH₃ (at C-3) |

Solvent: CDCl₃. Reference: CDCl₃ at δ 77.16 ppm.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2940 | Medium | C-H stretch (aliphatic) |

| ~1550-1520 | Strong | Asymmetric NO₂ stretch |

| ~1370-1340 | Strong | Symmetric NO₂ stretch |

| ~1500, 1450 | Medium | C=N, C=C stretch (pyrazole ring) |

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 183 | [M]⁺ (Molecular ion) |

| 168 | [M - CH₃]⁺ |

| 141 | [M - C₃H₆]⁺ or [M - CH(CH₃)₂]⁺ |

| 137 | [M - NO₂]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standard for the analysis of heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is used. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship of the data in confirming the chemical structure.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Logical relationship of spectroscopic data to structure confirmation.

An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Disclaimer: The compound 1-isopropyl-3-methyl-4-nitro-1H-pyrazole is not widely documented in current scientific literature. This guide has been constructed based on established principles of pyrazole chemistry and available data for structurally analogous compounds. The experimental protocols and data presented are predictive and intended for research and development purposes.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and practical applications. The introduction of a nitro group to the pyrazole core often enhances or modifies these properties, making nitropyrazoles a subject of significant research interest. This technical guide provides a comprehensive overview of the predicted synthesis, characterization, and potential biological significance of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies and collated data from related compounds to facilitate further investigation.

Predicted Synthesis and Discovery

The discovery of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole has not been specifically reported. However, its synthesis can be logically inferred through a two-step process, leveraging known reactions for pyrazole modification. The most plausible synthetic route involves the initial nitration of a commercially available precursor followed by a regioselective N-alkylation.

Step 1: Synthesis of 3-methyl-4-nitro-1H-pyrazole

The precursor, 3-methyl-4-nitro-1H-pyrazole, can be synthesized via the nitration of 3-methyl-1H-pyrazole. This reaction typically employs a nitrating agent such as a mixture of nitric and sulfuric acids.

Step 2: N-isopropylation of 3-methyl-4-nitro-1H-pyrazole

The second step involves the N-alkylation of the synthesized 3-methyl-4-nitro-1H-pyrazole with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) under basic conditions. The regioselectivity of this reaction is critical. Due to steric hindrance from the methyl group at the 3-position, the alkylation is expected to predominantly occur at the N1 position, yielding the desired 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

Experimental Protocols

The following are detailed, predictive protocols for the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

Synthesis of 3-methyl-4-nitro-1H-pyrazole (Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 3-methyl-1H-pyrazole in glacial acetic acid to 0°C in an ice bath.

-

Preparation of Nitrating Agent: Separately, prepare acetyl nitrate by slowly adding fuming nitric acid to acetic anhydride at a temperature maintained below 10°C.

-

Nitration: Add the prepared acetyl nitrate dropwise to the cooled solution of 3-methyl-1H-pyrazole, ensuring the reaction temperature does not exceed 5°C.

-

Reaction Monitoring: Stir the mixture at 0°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium carbonate) to a pH of ~7.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

-

Reaction Setup: To a solution of 3-methyl-4-nitro-1H-pyrazole in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride).

-

Addition of Alkylating Agent: Add 2-bromopropane (or 2-iodopropane) to the mixture.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 60°C to 80°C and stir for several hours until the reaction is complete, as monitored by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Data of Analogous Compounds

As no specific data for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole are available, the following tables summarize data for structurally related nitropyrazole derivatives.

Table 1: Physicochemical Properties of Representative Nitropyrazoles

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 3-methyl-1,4-dinitro-1H-pyrazole | C₄H₄N₄O₄ | 172.10 | Not Reported | [1] |

| 1-Aryl-5-methyl-4-nitro-1H-pyrazoles | Varies | Varies | Varies | [1] |

| 1-methyl-3,4-dinitropyrazole | C₄H₄N₄O₄ | 172.10 | Not Reported | [2] |

| 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | C₇H₉N₃O₄ | 199.16 | Not Reported | [3] |

Table 2: Spectroscopic Data for Analogous N-Alkyl Pyrazoles

| Compound Name | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Bands (cm-1) | Reference |

| 4-Chloro-1-(1-phenylethyl)-1H-pyrazole | 7.50 (s, 1H), 7.39–7.30 (m, 4H), 7.24 (d, 2H), 5.48 (q, 1H), 1.89 (d, 3H) | 141.1, 137.5, 128.9, 128.2, 126.4, 126.0, 109.9, 61.9, 21.1 | 3129, 3030, 2936, 1493, 1310 | [4] |

| 3,5-diethyl-1-phenyl-1H-pyrazole | 7.42 (m, 5H), 6.08 (s,1H), 2.68 (m, 4H), 1.36-1.21(m, 6H) | 154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15 | Not Reported | [5] |

| N,N-bis-[(3,5-dimetyl-4-nitro-1H-pyrazol-1-yl)-methyl]-4-fluoroaniline | 5.45-5.60 (s, CH₂) | 65.1-66.4 (CH₂) | Not Reported | [6] |

Potential Biological Activity and Signaling Pathways

Pyrazole derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[7][8] The presence of a nitro group can significantly influence these activities. The mechanism of action for many nitro-containing compounds involves the enzymatic reduction of the nitro group within biological systems, which can lead to the formation of reactive nitrogen species.[9] These reactive species can induce cellular stress and interact with various biomolecules.

Given the structural features, 1-isopropyl-3-methyl-4-nitro-1H-pyrazole could potentially exhibit a range of biological effects.

Conclusion

While 1-isopropyl-3-methyl-4-nitro-1H-pyrazole is not a well-characterized molecule, its synthesis is feasible through established chemical transformations. This guide provides a robust, predictive framework for its preparation and potential properties based on data from analogous compounds. The diverse biological activities associated with the nitropyrazole scaffold suggest that this novel compound could be a valuable candidate for further investigation in drug discovery and development programs. The detailed protocols and compiled data herein serve as a foundational resource for researchers aiming to explore the synthesis and therapeutic potential of this and other novel pyrazole derivatives.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds [mdpi.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. svedbergopen.com [svedbergopen.com]

In Silico Modeling of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: A Technical Guide for Drug Discovery

An In-Depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, a representative nitropyrazole derivative with potential pharmacological applications. In the absence of extensive experimental data for this specific molecule, this document outlines a systematic computational workflow, leveraging established methodologies in molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed hypothetical experimental protocols, representative data tables derived from analogous compounds, and visualizations of key processes are presented to guide researchers in the computational assessment of novel pyrazole-based compounds for drug discovery.

Introduction

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The introduction of a nitro group to the pyrazole core can significantly modulate its physicochemical and biological properties.[7] In silico modeling techniques have become indispensable in modern drug discovery, offering a cost-effective and time-efficient approach to predict the biological activity, pharmacokinetic profile, and potential toxicity of novel chemical entities before their synthesis and experimental testing.[8][9][10]

This whitepaper focuses on a representative molecule, 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, to illustrate a comprehensive in silico evaluation workflow. While specific experimental data for this compound is limited, the methodologies described herein are broadly applicable to the study of other nitropyrazole derivatives.

Physicochemical Properties and Synthesis of Nitropyrazoles

The physicochemical properties of nitropyrazoles are crucial for their behavior as potential drug candidates. These properties, such as molecular weight, lipophilicity (LogP), and solubility, influence their absorption, distribution, and ability to interact with biological targets.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole and related nitropyrazoles is presented in Table 1. These values are typically calculated using computational tools and provide a preliminary assessment of the molecule's drug-likeness.

Table 1: Predicted Physicochemical Properties of Selected Nitropyrazoles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |

| 1-isopropyl-3-methyl-4-nitro-1H-pyrazole | C₇H₁₁N₃O₂ | 185.18 | 1.85 |

| 3-Nitropyrazole[11] | C₃H₃N₃O₂ | 113.08 | 0.4 |

| 1-Nitropyrazole[12] | C₃H₃N₃O₂ | 113.08 | 0.5 |

| 1-methyl-4-nitropyrazole | C₄H₅N₃O₂ | 127.10 | 0.72 |

| 3,4-dinitropyrazole | C₃H₂N₄O₄ | 158.08 | 0.21 |

Synthesis of Nitropyrazoles

The synthesis of nitropyrazoles can be achieved through various methods. A common approach involves the nitration of a pyrazole precursor. For instance, 1-isopropyl-3-methyl-1H-pyrazole could be nitrated using a mixture of nitric acid and sulfuric acid to yield 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. The synthesis of related compounds like 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide has been documented.[13] Another synthetic route involves the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes.[14]

In Silico Modeling Workflow

A typical in silico modeling workflow for a novel compound involves several stages, from initial structure preparation to detailed simulations and predictions.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16] It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Hypothetical Molecular Docking Protocol

-

Protein Preparation:

-

The 3D structure of a potential protein target (e.g., a kinase or enzyme implicated in a disease pathway) is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-ligands are removed from the protein structure.

-

Polar hydrogens and charges are added to the protein.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

A 2D structure of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole is drawn using a chemical drawing software.

-

The 2D structure is converted to a 3D structure.

-

The ligand's geometry is optimized, and charges are assigned using a suitable force field.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock, Glide) is used to perform the simulation.

-

The binding site on the protein is defined based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

-

The ligand is docked into the defined binding site, and multiple binding poses are generated.

-

-

Analysis of Results:

-

The docking poses are ranked based on a scoring function that estimates the binding affinity.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed for the best-ranked poses.

-

Representative Molecular Docking Results

The following table presents hypothetical docking scores and interacting residues for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole against a putative protein kinase target.

Table 2: Hypothetical Molecular Docking Results

| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| 1-isopropyl-3-methyl-4-nitro-1H-pyrazole | Kinase A | -8.5 | Lys72, Glu91, Leu135 |

| Known Inhibitor | Kinase A | -9.2 | Lys72, Glu91, Asp184 |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[17][18][19] These models can be used to predict the activity of new compounds and to guide the design of more potent analogs.

Hypothetical QSAR Modeling Protocol

-

Data Collection:

-

A dataset of pyrazole derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target is compiled from the literature.

-

The biological activity data is converted to a logarithmic scale (pIC50).

-

-

Descriptor Calculation:

-

A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset.

-

-

Model Development:

-

The dataset is divided into a training set and a test set.

-

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a QSAR model using the training set.

-

-

Model Validation:

-

The predictive power of the QSAR model is evaluated using the test set and various statistical parameters (e.g., R², Q²).

-

Representative QSAR Data

The table below shows a hypothetical dataset of pyrazole analogs and their biological activity that could be used for QSAR modeling.

Table 3: Hypothetical Biological Activity Data for QSAR Modeling

| Compound | R1 | R2 | IC50 (µM) | pIC50 |

| Analog 1 | -CH₃ | -H | 1.2 | 5.92 |

| Analog 2 | -CH₂CH₃ | -H | 2.5 | 5.60 |

| Analog 3 | -CH₃ | -Cl | 0.8 | 6.10 |

| Analog 4 | -CH(CH₃)₂ | -H | 1.5 | 5.82 |

| 1-isopropyl-3-methyl-4-nitro-1H-pyrazole | -CH(CH₃)₂ | -NO₂ | (Predicted) | - |

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the absorption, distribution, metabolism, excretion, and toxicity of a compound.[20][21][22][23] This is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.

Hypothetical ADMET Prediction Protocol

-

Input:

-

The 2D or 3D structure of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole is submitted to an ADMET prediction software or web server (e.g., SwissADME, ADMETlab).

-

-

Prediction:

-

The software calculates a range of ADMET-related properties, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hepatotoxicity.

-

-

-

Analysis:

-

The predicted ADMET properties are compared to acceptable ranges for drug candidates.

-

Potential liabilities are identified for further investigation or molecular modification.

-

Predicted ADMET Properties

The following table summarizes the predicted ADMET properties for our molecule of interest.

Table 4: Predicted ADMET Profile of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption (HIA) | High | Good oral absorption |

| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage |

Signaling Pathway and Experimental Logic Visualization

Understanding the potential mechanism of action of a compound often involves mapping its interactions within biological signaling pathways.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Review: biologically active pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synergistic in silico exploration of some pyrazole-based potential anticancer agents: a DFT, molecular docking, and molecular dynamics study. | Semantic Scholar [semanticscholar.org]

- 11. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1H-Pyrazole, 1-nitro- | C3H3N3O2 | CID 146002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]

- 21. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 22. fiveable.me [fiveable.me]

- 23. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

An Examination of a Novel Compound's Thermal Properties for Researchers, Scientists, and Drug Development Professionals

Introduction

1-isopropyl-3-methyl-4-nitro-1H-pyrazole is a heterocyclic organic compound whose thermochemical stability is of significant interest within the fields of energetic materials and pharmaceutical development. Understanding the thermal behavior of such molecules is paramount for ensuring safety, predicting reactivity, and determining potential applications. This technical guide synthesizes the available scientific information to provide a comprehensive overview of the thermochemical properties of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, including its synthesis, thermal decomposition pathways, and relevant experimental and computational methodologies.

While specific experimental data for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole is not extensively available in publicly accessible literature, this guide draws upon established principles of pyrazole chemistry and the documented behavior of analogous structures to provide a robust theoretical framework.

Synthesis and Characterization

The synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole would likely follow established methodologies for the derivatization of pyrazole rings. A plausible synthetic route could involve the nitration of a 1-isopropyl-3-methyl-1H-pyrazole precursor.

General Synthetic Approach

A common method for the synthesis of nitropyrazoles involves the nitration of the pyrazole ring using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration is influenced by the directing effects of the substituents on the pyrazole ring.

Experimental Workflow: Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Characterization Techniques

The structural confirmation of the synthesized 1-isopropyl-3-methyl-4-nitro-1H-pyrazole would be achieved through a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the positions of the isopropyl, methyl, and nitro groups on the pyrazole ring.

-

Infrared (IR) Spectroscopy: The presence of the nitro group would be indicated by characteristic strong absorption bands.

-

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

Thermochemical Stability and Decomposition

The thermochemical stability of nitropyrazoles is a critical parameter, particularly for applications where the material may be subjected to elevated temperatures. The decomposition of such compounds is often an energetic process.

Theoretical Decomposition Pathways

Based on studies of related nitropyrazole compounds, several decomposition pathways can be postulated for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. The initiation of decomposition is typically the rate-determining step and can involve:

-

C-NO₂ Homolysis: The cleavage of the bond between the pyrazole ring and the nitro group is a common initial step in the thermal decomposition of nitroaromatic compounds.

-

Ring Cleavage: The pyrazole ring itself can undergo cleavage, particularly at the weaker N-N bond.

-

Intramolecular Rearrangements: Processes such as nitro-nitrite isomerization can also initiate or contribute to the decomposition cascade.

Logical Relationship: Potential Decomposition Initiation Steps

Caption: Plausible initial steps in the thermal decomposition of the title compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermochemical stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, a suite of thermal analysis techniques would be employed.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and decomposition temperature, as well as the enthalpy of these transitions.

-

Methodology:

-

A small, precisely weighed sample (1-5 mg) is placed in an aluminum pan.

-

The pan is hermetically sealed.

-

The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to or from the sample relative to a reference pan is measured as a function of temperature.

-

The onset temperature of the exothermic decomposition peak is taken as the decomposition temperature.

-

Thermogravimetric Analysis (TGA)

-

Objective: To measure the mass loss of the sample as a function of temperature, providing information about the decomposition process and the thermal stability.

-

Methodology:

-

A small sample (5-10 mg) is placed in a tared TGA pan.

-

The sample is heated at a constant rate in a controlled atmosphere (inert or oxidative).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The temperature at which significant mass loss begins is an indicator of the onset of decomposition.

-

Quantitative Data Summary

While specific quantitative data for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole is not available, the following table provides a template for how such data would be presented for clarity and comparison. The values for related nitropyrazole compounds are often found in a broad range, and experimental determination is essential.

| Parameter | Symbol | Expected Range/Value | Analytical Technique |

| Melting Point | T_m | - | DSC |

| Onset Decomposition Temperature | T_d | - | DSC, TGA |

| Enthalpy of Formation | ΔH_f | - | Bomb Calorimetry, Computational |

| Activation Energy of Decomposition | E_a | - | Isoconversional DSC analysis |

Conclusion

The thermochemical stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole remains an area requiring further experimental investigation. The theoretical framework presented in this guide, based on the known chemistry of nitropyrazoles, provides a solid foundation for future research. The synthesis and subsequent thermal analysis using techniques such as DSC and TGA are critical next steps to fully characterize this compound's properties. Such data will be invaluable for assessing its potential applications and ensuring its safe handling and use in research and development settings. Professionals in drug development and material science are encouraged to pursue these experimental avenues to contribute to the broader understanding of this and related heterocyclic compounds.

Methodological & Application

Application Note: Regioselective Synthesis of 1,3,4-Substituted Pyrazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, forming the core scaffold of numerous pharmaceuticals and agrochemicals. The specific substitution pattern on the pyrazole ring is crucial for its biological function, making the development of regioselective synthetic methods a significant area of research. This application note provides a detailed protocol for the regioselective synthesis of 1,3,4-substituted pyrazoles, a substitution pattern of particular interest in medicinal chemistry. The described method is a one-pot, three-component reaction that offers high efficiency and good yields.

General Reaction Scheme

The protocol outlines a multicomponent synthesis involving the reaction of an active methylene reagent, an isothiocyanate, and a substituted hydrazine. The reaction proceeds through the formation of a ketene N,S-acetal intermediate, which then undergoes cyclization with the hydrazine to yield the desired 1,3,4-substituted pyrazole with high regioselectivity.[1]

Experimental Workflow

The overall experimental workflow for the one-pot synthesis of 1,3,4-substituted pyrazoles is depicted below.

Caption: One-pot synthesis workflow for 1,3,4-substituted pyrazoles.

Detailed Experimental Protocol

This protocol is adapted from a reported procedure for the synthesis of N-substituted phenylamino pyrazoles.[1]

Materials:

-

Active methylene reagent (e.g., malononitrile, ethyl cyanoacetate)

-

Sodium hydride (NaH), 55% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phenylisothiocyanate

-

Iodomethane

-

Substituted hydrazine (e.g., methylhydrazine, benzylhydrazine)

-

Standard laboratory glassware and stirring equipment

-

Reagents for work-up and purification (e.g., water, ethyl acetate, brine, silica gel for chromatography)

Procedure:

-

To a solution of the active methylene reagent (10 mmol) in dry DMF (10 mL) in a round-bottom flask under an inert atmosphere, add sodium hydride (0.44 g, 10 mmol, 55% dispersion in mineral oil) portion-wise at room temperature with stirring.

-

Stir the resulting mixture for 45 minutes at room temperature.

-

Add phenylisothiocyanate (1.22 mL, 10 mmol) in a single portion to the reaction mixture.

-

Continue stirring for 1 hour at room temperature.

-

Add iodomethane (0.63 mL, 10 mmol) to the mixture.

-

Stir the reaction for an additional 3 hours at room temperature.

-

Add the substituted hydrazine (25 mmol) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 95-100 °C and maintain this temperature for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,3,4-substituted pyrazole.

Data Summary

The following table summarizes the yields for the synthesis of various 1,3,4-substituted pyrazoles using the described protocol with different active methylene reagents and substituted hydrazines.[1]

| Entry | Active Methylene Reagent | Hydrazine | Product | Yield (%) |

| 1 | Malononitrile | Methylhydrazine | 5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carbonitrile | 65 |

| 2 | Malononitrile | Benzylhydrazine | 5-amino-1-benzyl-3-(phenylamino)-1H-pyrazole-4-carbonitrile | 70 |

| 3 | Ethyl cyanoacetate | Methylhydrazine | Ethyl 5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate | 68 |

| 4 | Ethyl cyanoacetate | Benzylhydrazine | Ethyl 5-amino-1-benzyl-3-(phenylamino)-1H-pyrazole-4-carboxylate | 72 |

| 5 | Acetylacetone | Methylhydrazine | 1-(5-methyl-1-methyl-3-(phenylamino)-1H-pyrazol-4-yl)ethan-1-one | 55 |

| 6 | Acetylacetone | Benzylhydrazine | 1-(5-methyl-1-benzyl-3-(phenylamino)-1H-pyrazol-4-yl)ethan-1-one | 60 |

Signaling Pathway/Logical Relationship Diagram

The regioselectivity of this reaction is dictated by the selective attack of the substituted nitrogen of the hydrazine on the intermediate, leading to the formation of the N1-substituted pyrazole.

Caption: Regioselectivity in the synthesis of 1,3,4-substituted pyrazoles.

Conclusion

The presented one-pot, three-component protocol provides an efficient and regioselective method for the synthesis of 1,3,4-substituted pyrazoles. The reaction is versatile, accommodating various active methylene reagents and substituted hydrazines, and proceeds with good yields. This methodology is a valuable tool for researchers in medicinal chemistry and drug development for the targeted synthesis of novel pyrazole-based compounds.

References

Application of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds extensively utilized in the development of agrochemicals, particularly fungicides. The substituted pyrazole ring serves as a versatile scaffold, and its derivatives have been shown to exhibit a broad spectrum of biological activities. This document provides detailed application notes and protocols for the use of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole as a key intermediate in the synthesis of novel agrochemical candidates. While specific biological data for this exact compound is not extensively available in public literature, this guide provides a composite of established synthetic methodologies and representative biological data based on structurally related nitropyrazole compounds to facilitate its exploration in agrochemical research.

Synthetic Applications

1-isopropyl-3-methyl-4-nitro-1H-pyrazole is a valuable building block for the synthesis of more complex molecules with potential fungicidal properties. The nitro group at the 4-position can be readily reduced to an amino group, which can then be further functionalized, for example, by conversion into amides, sulfonamides, or ureas. These modifications are crucial for tuning the biological activity and physicochemical properties of the final compounds.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for the preparation and functionalization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

Experimental Protocols

Protocol 1: Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

This protocol describes the N-isopropylation of 3-methyl-4-nitro-1H-pyrazole. This method is a common and effective way to introduce alkyl groups onto the pyrazole nitrogen.

Materials:

-

3-methyl-4-nitro-1H-pyrazole

-

Isopropyl bromide (2-bromopropane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

Expected Yield: 70-85%

Characterization Data (Hypothetical):

| Analysis | Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (s, 1H, pyrazole-H), 4.60 (sept, 1H, CH), 2.50 (s, 3H, CH₃), 1.50 (d, 6H, 2xCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.2, 138.5, 125.0, 52.1, 22.5, 14.8 |

| Mass Spec (ESI-MS) | m/z 170.08 [M+H]⁺ |

| Appearance | Pale yellow solid |

Protocol 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a key step in creating derivatives for agrochemical screening.

Materials:

-

1-isopropyl-3-methyl-4-nitro-1H-pyrazole

-

Iron powder (Fe)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend 1-isopropyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) to the suspension.

-

Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-isopropyl-3-methyl-1H-pyrazol-4-amine.

Expected Yield: 80-95%

Potential Agrochemical Activity: Fungicidal Properties

| Compound | Target Fungus | EC₅₀ (µg/mL) |

| Derived Pyrazole Carboxamide | Botrytis cinerea | 1.5 - 5.0 |

| Rhizoctonia solani | 0.8 - 3.5 | |

| Fusarium graminearum | 2.0 - 7.5 | |

| Septoria tritici | 1.0 - 4.0 | |

| Standard Fungicide (e.g., Boscalid) | Botrytis cinerea | 0.5 - 2.0 |

| Rhizoctonia solani | 0.2 - 1.5 | |

| Fusarium graminearum | 1.0 - 5.0 | |

| Septoria tritici | 0.3 - 2.5 |

Mode of Action (Hypothetical Signaling Pathway)

Many pyrazole-based fungicides act as succinate dehydrogenase inhibitors (SDHIs) in the mitochondrial electron transport chain of fungi. This inhibition blocks cellular respiration and energy production, leading to fungal cell death.

Diagram of a General SDHI Mode of Action

Caption: General mode of action for pyrazole-based SDHI fungicides.

Conclusion

1-isopropyl-3-methyl-4-nitro-1H-pyrazole represents a promising starting material for the synthesis of novel agrochemicals. The provided protocols offer a foundation for its synthesis and functionalization. While further research is needed to determine its specific biological activity, the structural features of this compound make it a compelling candidate for inclusion in fungicidal screening programs. The methodologies and conceptual frameworks presented here are intended to guide researchers in exploring the potential of this and related nitropyrazole derivatives in the ongoing effort to develop new and effective crop protection agents.

Application Notes and Protocols for High-Throughput Screening of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The compound 1-isopropyl-3-methyl-4-nitro-1H-pyrazole belongs to this class and is a candidate for high-throughput screening (HTS) to identify potential therapeutic applications. Given the prevalence of pyrazole scaffolds in kinase inhibitors and anticancer agents, a primary HTS strategy involves assessing its impact on cancer cell proliferation.[3][4]

These application notes provide a detailed protocol for a cell-based high-throughput screening assay to evaluate the anti-proliferative effects of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. The described assay utilizes a resazurin-based method to measure cell viability, a robust and widely used technique in HTS for its sensitivity, simplicity, and cost-effectiveness.[5][6][7]

Assay Principle